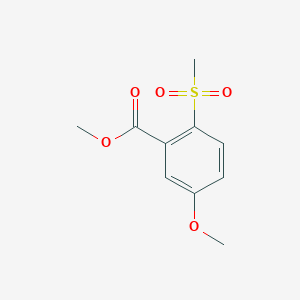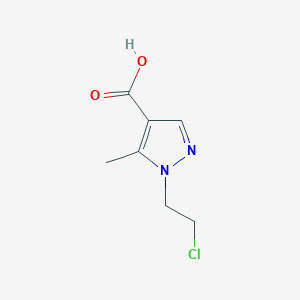
Methyl 2-methanesulfonyl-5-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methanesulfonyl-5-methoxybenzoate is a chemical compound with the molecular formula C10H12O5S . It is an impurity of Tiapride, a D2 and D3 dopamine receptor antagonist, and an antipsychotic drug predominantly used in the pharmacotherapy of patients with dementia .
Molecular Structure Analysis
The linear formula of this compound is C10H12O5S . Unfortunately, specific details about its molecular structure are not available in the searched resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.26 . Further physical and chemical properties are not available in the searched resources.Aplicaciones Científicas De Investigación
Oxidation Processes
Methyl 2-methanesulfonyl-5-methoxybenzoate's applications in scientific research include oxidation processes. Ogura, Suzuki, and Tsuchihashi (1980) demonstrated the oxidation of methyl (methylthio)methyl sulfoxide, which produced bis(methylsulfinyl)methane in high yield under certain conditions. This study highlights the chemical's potential in oxidation reactions and the synthesis of sulfoxides and sulfones (Ogura, Suzuki, & Tsuchihashi, 1980).
Anaerobic Metabolism Research
In anaerobic metabolism research, Roberts, Fedorak, and Hrudey (1990) explored the metabolism of m-cresol by methanogenic cultures, indicating the role of this compound in studying CO2 incorporation and the formation of aromatic acids in an anaerobic environment (Roberts, Fedorak, & Hrudey, 1990).
Radical Reactions
A study by An, Zheng, and Wu (2014) involved a three-component reaction including sulfur dioxide, which results in the formation of methanesulfonohydrazides. This research showcases the application of the chemical in radical processes and the synthesis of complex organic compounds (An, Zheng, & Wu, 2014).
Sulfhydryl Group Studies
Ellman's (1959) study on tissue sulfhydryl groups, involving the synthesis of water-soluble aromatic disulfides, reflects the relevance of this compound in biochemistry, particularly in understanding the role and behavior of sulfhydryl groups in biological materials (Ellman, 1959).
Environmental Microbiology
Research by Bak and Finster (1993) on the formation of dimethylsulfide and methanethiol from methoxylated aromatic compounds and inorganic sulfide by anaerobic bacteria demonstrates the chemical's application in studying environmental microbiology and sulfur compound formation (Bak & Finster, 1993).
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2-methanesulfonyl-5-methoxybenzoate are currently unknown. This compound is a unique chemical provided for early discovery researchers
Mode of Action
The methanesulfonyl group is a good leaving group in organic chemistry, often involved in substitution reactions, while the methoxy group can participate in various chemical reactions, including methylation .
Biochemical Pathways
The presence of methanesulfonyl and methoxy groups suggests that it could potentially interact with a variety of biochemical pathways involving methylation or sulfonylation processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As such, its bioavailability, half-life, metabolism, and excretion rates remain unknown. Further pharmacokinetic studies are needed to understand these properties .
Result of Action
Given the lack of specific target information, it’s challenging to predict the exact molecular and cellular effects of this compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-methoxy-2-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-14-7-4-5-9(16(3,12)13)8(6-7)10(11)15-2/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPBRMRWVMDMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2896547.png)
![Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate](/img/structure/B2896549.png)
![3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea](/img/structure/B2896550.png)


![N-(2,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2896557.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide](/img/structure/B2896559.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2896567.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2896568.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2896569.png)